molecular formula C14H31F3O2Si2 B12301645 1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane

1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane

Cat. No.: B12301645
M. Wt: 344.56 g/mol
InChI Key: JQJCMISMGPIUCP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane is an organic compound with the molecular formula C14H31F3O2Si2 It is characterized by the presence of trifluoromethyl and triethylsiloxy groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane can be synthesized through the reaction of 1,1,1-trifluoro-2,2-dichloroethane with triethylsilanol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of chlorine atoms by triethylsiloxy groups.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane undergoes various chemical reactions, including:

    Substitution Reactions: The triethylsiloxy groups can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield simpler derivatives.

    Hydrolysis: The triethylsiloxy groups can be hydrolyzed to form silanols and trifluoroethanol.

Common Reagents and Conditions

    Substitution: Reagents such as halides or nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides or ketones.

    Reduction: Simpler hydrocarbons or alcohols.

    Hydrolysis: Silanols and trifluoroethanol.

Scientific Research Applications

1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and triethylsiloxy groups into molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane involves its interaction with molecular targets through its trifluoromethyl and triethylsiloxy groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s ability to undergo hydrolysis and release trifluoroethanol also contributes to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2,2-bis(trimethylsiloxy)ethane
  • 1,1,1-Trifluoro-2,2-bis(triethylsiloxy)propane
  • 1,1,1-Trifluoro-2,2-bis(triethylsiloxy)butane

Uniqueness

1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane is unique due to its specific combination of trifluoromethyl and triethylsiloxy groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H31F3O2Si2

Molecular Weight

344.56 g/mol

IUPAC Name

triethyl-(2,2,2-trifluoro-1-triethylsilyloxyethoxy)silane

InChI

InChI=1S/C14H31F3O2Si2/c1-7-20(8-2,9-3)18-13(14(15,16)17)19-21(10-4,11-5)12-6/h13H,7-12H2,1-6H3

InChI Key

JQJCMISMGPIUCP-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(C(F)(F)F)O[Si](CC)(CC)CC

Origin of Product

United States

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